molecular formula C13H19N3S B13327927 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B13327927
M. Wt: 249.38 g/mol
InChI Key: JEQVJIXRJKLQQP-UHFFFAOYSA-N
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Description

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a complex organic compound with the molecular formula C13H19N3S.

Preparation Methods

The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multi-step organic reactions. The process starts with the formation of the pyrazole ring, followed by the introduction of the isobutyl and thiophene groups. The final step involves the attachment of the ethanamine group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

2-[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine

InChI

InChI=1S/C13H19N3S/c1-10(2)8-16-12(3-5-14)7-13(15-16)11-4-6-17-9-11/h4,6-7,9-10H,3,5,8,14H2,1-2H3

InChI Key

JEQVJIXRJKLQQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)CCN

Origin of Product

United States

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